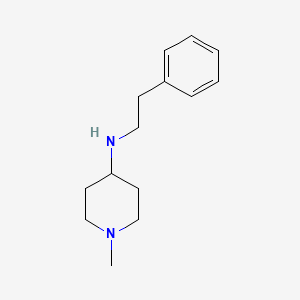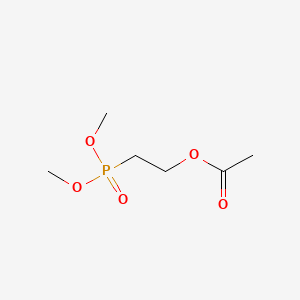
(1-メチルピペリジン-4-イル)フェネチルアミン
説明
(1-Methyl-piperidin-4-yl)-phenethyl-amine, commonly known as MPPEA, is an organic compound used in a variety of scientific research applications. It is a derivative of the piperidine family, a cyclic amine found in many natural products. MPPEA has been studied for its potential to act as a neurotransmitter, as well as for its ability to act as a ligand for various proteins and receptors. Additionally, MPPEA has been studied for its role in the regulation of various metabolic processes, including energy metabolism and glucose homeostasis.
科学的研究の応用
創薬と合成
(1-メチルピペリジン-4-イル)フェネチルアミン: は、創薬において重要な構成要素であるピペリジン誘導体です。 ピペリジン構造は、20種類以上の医薬品クラスに見られます 。この化合物の汎用性により、さまざまな薬理活性物質を創り出すことができます。特に、血液脳関門を通過する能力があるため、中枢神経系(CNS)薬の開発において重要です。
生物活性増強
ピペリジン部分を薬理学的化合物に組み込むことで、生物活性を高めることができます。これは、ピペリジン環が分子の薬物動態および薬力学に影響を与えるためです。 溶解性、安定性、受容体結合親和性を調節することができ、医薬品化学者のツールキットにとって貴重な存在です .
アルカロイド合成
ピペリジン誘導体は、多くの天然アルカロイドに存在します。(1-メチルピペリジン-4-イル)フェネチルアミンのような合成類似体は、これらの天然化合物の構造活性相関を研究するために使用できます。 この研究は、効力が向上し、副作用が軽減された新薬の発見につながる可能性があります .
有機合成における触媒および中間体
この化合物は、さまざまな有機合成反応において触媒または中間体として作用できます。 ピペリジンコアは、さらなる化学変換のために、所望の特性を持つ新しい化合物を生成するために官能基化できます .
神経伝達物質受容体研究
(1-メチルピペリジン-4-イル)フェネチルアミンは、神経伝達物質に構造的に類似しているため、神経伝達物質受容体の研究に使用できます。 受容体結合部位を理解するのに役立ち、受容体特異的薬物の設計を支援します .
ケミカルバイオロジープローブ
合成ピペリジン誘導体として、ケミカルバイオロジー研究用のプローブを作成するために使用できます。 これらのプローブは、生物学的経路をマッピングし、細胞内の潜在的な薬物標的を特定するのに役立ちます .
作用機序
Target of Action
Piperidine derivatives are known to play a significant role in the pharmaceutical industry, being present in more than twenty classes of pharmaceuticals
Mode of Action
It’s known that the mechanism includes two iridium(iii)-catalyzed sequential cascades of hydroxyl oxidation, amination, and imine reduction by hydrogen transfer via a metal catalyst . The first amination is intermolecular (hydroxyamine intermediate formation), and the second is intramolecular, resulting in the formation of two new C-N bonds .
Biochemical Pathways
Piperidine derivatives are known to be involved in various intra- and intermolecular reactions leading to the formation of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . More research is needed to elucidate the specific pathways affected by this compound.
Result of Action
Piperidine derivatives are known to have various pharmacological applications . More research is needed to describe the specific effects of this compound.
Action Environment
It’s known that the initiation of intramolecular cyclization in similar compounds usually requires the addition of a catalyst, an oxidizing or a reducing agent (depending on the substrate), and the maintenance of the environment .
生化学分析
Biochemical Properties
(1-Methyl-piperidin-4-yl)-phenethyl-amine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with enzymes such as lactate dehydrogenase and various cytochrome P450 enzymes . These interactions often involve binding to the active sites of the enzymes, leading to either inhibition or activation of the enzyme’s activity. For instance, (1-Methyl-piperidin-4-yl)-phenethyl-amine can inhibit the activity of certain cytochrome P450 enzymes, thereby affecting the metabolism of other compounds within the cell .
Cellular Effects
The effects of (1-Methyl-piperidin-4-yl)-phenethyl-amine on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, (1-Methyl-piperidin-4-yl)-phenethyl-amine has been shown to alter the expression of genes involved in the cell cycle, leading to changes in cell proliferation and apoptosis . Additionally, it can affect cellular metabolism by altering the activity of key metabolic enzymes, thereby impacting the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, (1-Methyl-piperidin-4-yl)-phenethyl-amine exerts its effects through various binding interactions with biomolecules. It can bind to the active sites of enzymes, leading to either inhibition or activation of their activity. For instance, (1-Methyl-piperidin-4-yl)-phenethyl-amine has been shown to inhibit the activity of certain cytochrome P450 enzymes by binding to their heme groups . This inhibition can lead to changes in the metabolism of other compounds within the cell. Additionally, (1-Methyl-piperidin-4-yl)-phenethyl-amine can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of (1-Methyl-piperidin-4-yl)-phenethyl-amine can change over time in laboratory settings. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term exposure to (1-Methyl-piperidin-4-yl)-phenethyl-amine can lead to changes in cellular function, including alterations in cell proliferation and apoptosis . These long-term effects are likely due to the compound’s ability to modulate gene expression and cellular metabolism over time .
Dosage Effects in Animal Models
The effects of (1-Methyl-piperidin-4-yl)-phenethyl-amine vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can modulate cellular processes such as cell proliferation and apoptosis . At higher doses, (1-Methyl-piperidin-4-yl)-phenethyl-amine can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the compound’s ability to inhibit the activity of key metabolic enzymes, leading to the accumulation of toxic metabolites within the cell .
Metabolic Pathways
(1-Methyl-piperidin-4-yl)-phenethyl-amine is involved in various metabolic pathways within the cell. It interacts with enzymes such as cytochrome P450 enzymes, which play a crucial role in the metabolism of xenobiotics and endogenous compounds . The compound can be metabolized through oxidation and conjugation reactions, leading to the formation of various metabolites . These metabolic pathways can impact the overall metabolic flux within the cell and influence the compound’s biological activity .
Transport and Distribution
The transport and distribution of (1-Methyl-piperidin-4-yl)-phenethyl-amine within cells and tissues are mediated by various transporters and binding proteins. The compound can be transported across cell membranes through active transport mechanisms, involving transporters such as P-glycoprotein . Once inside the cell, (1-Methyl-piperidin-4-yl)-phenethyl-amine can bind to various intracellular proteins, leading to its accumulation in specific cellular compartments . This distribution can influence the compound’s biological activity and its effects on cellular processes .
Subcellular Localization
The subcellular localization of (1-Methyl-piperidin-4-yl)-phenethyl-amine is crucial for its activity and function. The compound can be localized to specific cellular compartments, such as the mitochondria and endoplasmic reticulum, through targeting signals and post-translational modifications . This localization can impact the compound’s ability to interact with specific biomolecules and modulate cellular processes . For instance, the accumulation of (1-Methyl-piperidin-4-yl)-phenethyl-amine in the mitochondria can influence mitochondrial function and cellular metabolism .
特性
IUPAC Name |
1-methyl-N-(2-phenylethyl)piperidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2/c1-16-11-8-14(9-12-16)15-10-7-13-5-3-2-4-6-13/h2-6,14-15H,7-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULQCWUQXLLZVEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NCCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80354836 | |
| Record name | (1-Methyl-piperidin-4-yl)-phenethyl-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80354836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30508-81-7 | |
| Record name | (1-Methyl-piperidin-4-yl)-phenethyl-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80354836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















